Pyrroline
Overview
Description
Pyrroline, also known as dihydropyrrole, refers to a group of three different heterocyclic organic compounds that differ in the position of the double bond. These compounds are formally derived from the aromatic compound pyrrole by hydrogenation. The three types of this compound are 1-pyrroline, 2-pyrroline, and 3-pyrroline. 1-Pyrroline is a cyclic imine, whereas 2-pyrroline and 3-pyrroline are cyclic amines .
Synthetic Routes and Reaction Conditions:
1-Pyrroline: It can be synthesized by the reduction of pyrrole using sodium in liquid ammonia or by the catalytic hydrogenation of pyrrole.
2-Pyrroline: This compound can be prepared by the partial reduction of pyrrole using sodium in ethanol.
3-Pyrroline: It is synthesized by the reduction of 3-pyrrolidinone using lithium aluminum hydride.
Industrial Production Methods:
1-Pyrroline: Industrially, it can be produced by the catalytic hydrogenation of pyrrole in the presence of a suitable catalyst such as palladium on carbon.
2-Pyrroline and 3-Pyrroline: These compounds are typically produced on a smaller scale for research purposes and are not commonly manufactured on an industrial scale.
Types of Reactions:
Oxidation: Pyrrolines can undergo oxidation reactions to form pyrroles. For example, 1-pyrroline can be oxidized to pyrrole using oxidizing agents such as potassium permanganate.
Reduction: Pyrrolines can be reduced to pyrrolidines. For instance, 2-pyrroline can be reduced to pyrrolidine using hydrogen gas in the presence of a nickel catalyst.
Substitution: Pyrrolines can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups. For example, 1-pyrroline can react with alkyl halides to form N-alkylpyrrolines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, nickel catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyrroles.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrrolines.
Scientific Research Applications
Pyrroline derivatives are common in bioactive natural products and therapeutic agents. They are widely encountered in bioactive natural products in plants, insects such as myrmicine ants, and animals, including poison frogs . This compound and its derivatives are used in various fields:
Chemistry: this compound derivatives are used as intermediates in the synthesis of more complex organic compounds.
Biology: They are found in natural products and are involved in various biological processes.
Medicine: this compound derivatives have therapeutic potential and are used in the development of drugs for various diseases.
Industry: this compound compounds are used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrroline compounds involves their interaction with various molecular targets and pathways. For example, this compound derivatives can act as inhibitors of enzymes involved in metabolic pathways. The specific mechanism depends on the structure of the this compound derivative and its target. This compound compounds can also participate in radical cyclization reactions, where they serve as internal radical traps and nitrogen sources .
Comparison with Similar Compounds
- Pyrrole
- Pyrrolidine
- Imidazole
- Pyrazole
Pyrroline’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-2-4-5-3-1/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEBUVRVKCANEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182595 | |
Record name | Pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28350-87-0 | |
Record name | Pyrroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028350870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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